molecular formula C6H8N2O3 B1267501 Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 58607-90-2

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No. B1267501
CAS RN: 58607-90-2
M. Wt: 156.14 g/mol
InChI Key: KNWNWWDKWKYUBB-UHFFFAOYSA-N
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Description

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole class, which has garnered interest for its potential applications in various fields of chemistry due to its unique structure and properties. This compound serves as a versatile intermediate in the synthesis of a broad range of heterocyclic compounds.

Synthesis Analysis

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can be synthesized through several methods. A notable method involves the selective cyclocondensation of Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds or their synthetic equivalents, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are then converted to their 1-unsubstituted analogs (P. S. Lebedˈ et al., 2012).

Molecular Structure Analysis

The crystal structure of related compounds has been determined, offering insights into the molecular geometry and interactions. For example, the crystal structure of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, synthesized from ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, revealed a triclinic structure stabilized by various hydrogen interactions and weak π···π interactions (B. Kumar et al., 2018).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, a significant process in heterocyclic chemistry (Lebedˈ et al., 2012).
  • This compound acts as an important intermediate in the synthesis of new insecticides such as chlorantraniliprole (Lan Zhi-li, 2007).
  • It serves as a precursor in Sonogashira-type cross-coupling reactions for the synthesis of various pyrazoles and condensed pyrazoles (Arbačiauskienė et al., 2011).

Crystallography and Structural Analysis

  • The crystal structure of a derivative of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate has been determined, providing insights into molecular interactions and stability (Kumar et al., 2018).

Biological and Medicinal Chemistry

  • Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a derivative, is recognized for its broad-spectrum bioactivity, with its structure and properties analyzed through various techniques including DFT calculations (Zhao & Wang, 2023).
  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, another derivative, has been synthesized and analyzed, contributing to the field of molecular crystals and liquid crystals (Viveka et al., 2016).

Safety And Hazards

The safety and hazards associated with Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate are not explicitly mentioned in the search results . It is always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

ethyl 5-oxo-1,4-dihydropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWNWWDKWKYUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279928
Record name Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

CAS RN

58607-90-2
Record name 58607-90-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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